- Synthetic intermediates and processes for nucleosides, glycosides, and heterocycles, World Intellectual Property Organization, , ,

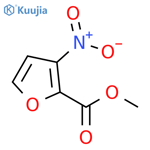

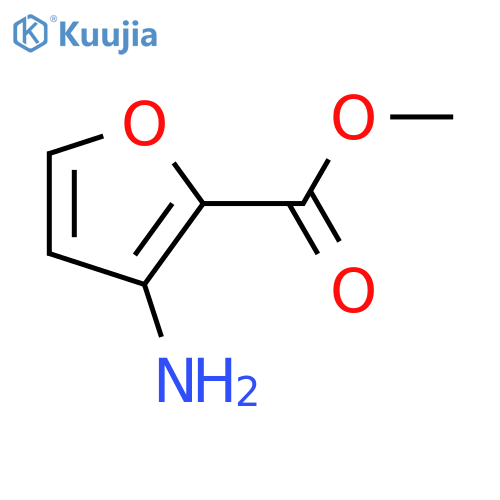

Cas no 956034-04-1 (Methyl 3-aminofuran-2-carboxylate)

956034-04-1 structure

Nome do Produto:Methyl 3-aminofuran-2-carboxylate

Methyl 3-aminofuran-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 3-aminofuran-2-carboxylate

- 2-Furancarboxylic acid, 3-amino-, methyl ester

- methyl3-aminofuran-2-carboxylate

- METHYL 3-AMINO-2-FUROATE

- UTLPWTWCOSOPMX-UHFFFAOYSA-N

- PB25248

- AB0027861

- W9755

- ST24031025

- 034M041

- DTXSID00672226

- CS-D0284

- 956034-04-1

- SCHEMBL189803

- J-522143

- SY056887

- MFCD09953568

- AKOS006311941

- DS-10947

- EN300-117181

- OSM-S-427

-

- MDL: MFCD09953568

- Inchi: 1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3

- Chave InChI: UTLPWTWCOSOPMX-UHFFFAOYSA-N

- SMILES: O=C(C1=C(N)C=CO1)OC

Propriedades Computadas

- Massa Exacta: 141.04300

- Massa monoisotópica: 141.043

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 137

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 65.5

- XLogP3: 1

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 0.99

- Ponto de Fusão: No data available

- Ponto de ebulição: 295.6 °C at 760 mmHg

- Ponto de Flash: 295.6 °C at 760 mmHg

- Índice de Refracção: 1.527

- PSA: 65.46000

- LogP: 1.22960

- Pressão de vapor: 0.0±0.5 mmHg at 25°C

Methyl 3-aminofuran-2-carboxylate Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H302-H315-H319-H335

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 3-aminofuran-2-carboxylate Dados aduaneiros

- CÓDIGO SH:2932190090

- Dados aduaneiros:

China Customs Code:

2932190090Overview:

2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Methyl 3-aminofuran-2-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0981022-10g |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 95% | 10g |

$1000 | 2024-08-02 | |

| Enamine | EN300-117181-10.0g |

methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 95% | 10g |

$1101.0 | 2023-06-08 | |

| Enamine | EN300-117181-0.05g |

methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 95% | 0.05g |

$64.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y1193942-5g |

Methyl 3-Aminofuran-2-carboxylate |

956034-04-1 | 97% | 5g |

$230 | 2024-07-20 | |

| TRC | M328478-50mg |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 50mg |

$184.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-200mg |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 95% | 200mg |

332.0CNY | 2021-08-04 | |

| TRC | M328478-100mg |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 100mg |

$282.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-50mg |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 95% | 50mg |

139.0CNY | 2021-08-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178532-250mg |

Methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 97% | 250mg |

¥399.90 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011529-100G |

methyl 3-aminofuran-2-carboxylate |

956034-04-1 | 97% | 100g |

¥ 11,550.00 | 2023-04-12 |

Methyl 3-aminofuran-2-carboxylate Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt

Referência

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referência

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referência

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

Referência

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Método de produção 6

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 25 °C

Referência

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Método de produção 7

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referência

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Método de produção 8

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Referência

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

Referência

- Preparation of furanopyridone imidazole compounds as FXIa inhibitor, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt

Referência

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referência

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referência

- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate ; basified

Referência

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Methyl 3-aminofuran-2-carboxylate Raw materials

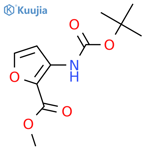

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- 3-nitro-2-Furancarboxylic acid methyl ester

Methyl 3-aminofuran-2-carboxylate Preparation Products

Methyl 3-aminofuran-2-carboxylate Literatura Relacionada

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

956034-04-1 (Methyl 3-aminofuran-2-carboxylate) Produtos relacionados

- 1260849-97-5(3-Aminofuran-2-carboxylic acid)

- 1196152-35-8(Ethyl 3-aminofuran-2-carboxylate)

- 23616-29-7(1,2-dihydro-1,6-naphthyridin-2-one)

- 1123169-35-6(1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde)

- 2138216-39-2(4-(2-methylbutan-2-yl)cyclohexane-1-sulfonyl fluoride)

- 120351-88-4(Ethanamine, 2-(2-propylphenoxy)-)

- 1894937-56-4(2,4(1H,3H)-Quinazolinedione, 8-methoxy-3-(1-methylethyl)-)

- 2171248-05-6(5-(3R)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

- 69226-62-6(Urea,N-[2-(2-methoxyphenyl)ethyl]-)

- 133100-23-9(3-(4-chloro-3-nitrophenyl)propanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:956034-04-1)Methyl 3-aminofuran-2-carboxylate

Pureza:99%/99%

Quantidade:5g/10g

Preço ($):189.0/315.0